molecular formula C8H8Br3NO B592010 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol CAS No. 945769-51-7

1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol

Cat. No. B592010
CAS RN: 945769-51-7
M. Wt: 373.87
InChI Key: YMOLPCNUEOPFFY-UHFFFAOYSA-N
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Description

“1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol” is a chemical compound that has been mentioned in the context of transthyretin (TTR)-related amyloidosis . The isosteric 3,5-dibromo-4-aminophenyl substructure binds to the inner T4 binding pocket of TTR to protect cells from the cytotoxic effect of amyloidgenic TTR .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 3,5-Dibromo-4H-1,2,4-triazole can be synthesized from 1H-1,2,4-triazole using bromine, N-bromosuccinimide or other brominating agents . The 3,5-dibromo-4-amino-1,2,4-triazole can be prepared by reacting compound 1 with hydroxylamine-O-sulphonic acid in weakly alkaline aqueous solutions at reflux temperature .

Scientific Research Applications

Synthesis and Derivatives

1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol and its derivatives have been explored in various synthetic processes. For instance, Bellina et al. (2001) demonstrated the synthesis of 4-aryl-3-bromo-2(5H)-furanones, which are precursors to various bromo-derivatives, showcasing their utility in organic synthesis and potential in drug development (Bellina et al., 2001).

Antimicrobial Properties

Some derivatives of 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol have been studied for their antimicrobial properties. Buchta et al. (2004) investigated 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, finding them effective against various yeasts and molds, including fluconazole-resistant strains (Buchta et al., 2004).

Antioxidant and Anti-inflammatory Activities

Devi et al. (2019) synthesized diorganotin(IV) complexes derived from salicylaldehyde Schiff bases containing bromo-derivatives, which exhibited moderate antioxidant and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Devi et al., 2019).

Natural Occurrences and Derivatives

Research on naturally occurring bromophenol derivatives, closely related to 1-(3,5-Dibromo-4-aminophenyl)-2-bromoethanol, has been conducted to explore their biological activities. Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, though they found them inactive against cancer cell lines and microorganisms, indicating the need for further exploration in this area (Zhao et al., 2004).

properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-bromoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2,7,13H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOLPCNUEOPFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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